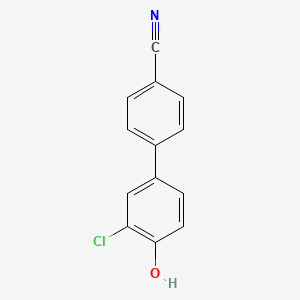
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (BTB) is a novel boron-containing compound that has recently been synthesized and studied for its potential applications in scientific research. BTB has a unique chemical structure, consisting of a benzyloxy group attached to a boron-containing dioxaborinan. This structure makes BTB a potentially useful tool for a variety of scientific investigations, as it can be used to facilitate chemical reactions and biochemical processes.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has potential applications in a variety of scientific research fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be used to facilitate reactions that could lead to the synthesis of new drugs. In organic chemistry, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be used to modify and study the structure of organic molecules. In materials science, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be used to create boron-containing polymers and other materials.
Wirkmechanismus
The unique chemical structure of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile allows it to act as both an electron-donor and an electron-acceptor. This dual role allows 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile to facilitate a variety of chemical reactions, including Diels-Alder reactions, Diels-Alder cycloadditions, and aryl-aryl bond formation. In addition, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be used to modify the structure of organic molecules, as it can be used to attach functional groups to the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not yet fully understood. However, some studies have suggested that 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile may be able to modulate the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile may be able to modulate the activity of certain transcription factors, such as NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it has a low toxicity profile. In addition, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is stable in a variety of solvents and temperatures. However, there are some limitations to using 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biological systems. In addition, 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is sensitive to light and air, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are numerous. For example, further research could be conducted to study the biochemical and physiological effects of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile on a variety of biological systems. In addition, further research could be conducted to study the potential applications of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in medicinal chemistry, organic chemistry, and materials science. Finally, further research could be conducted to improve the synthesis of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and to develop new methods for using 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments.
Synthesemethoden
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile was synthesized using a two-step reaction sequence. The first step involved the reaction of 2-bromobenzaldehyde with trimethylsilyl triflate in the presence of a base, followed by the addition of a boron-containing dioxaborinan. This reaction yielded a boron-containing benzonitrile. The second step involved the reduction of the benzonitrile to the desired 2-benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This reaction was accomplished by using a palladium-catalyzed hydrogenation reaction.
Eigenschaften
IUPAC Name |
2-phenylmethoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-9-10-19(17(11-18)13-22)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDGPFHUIPTTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)

